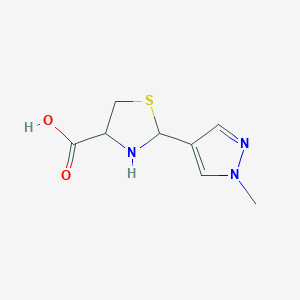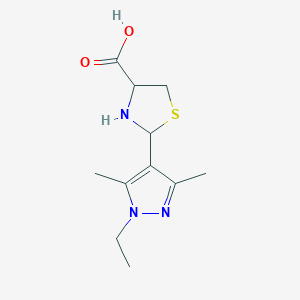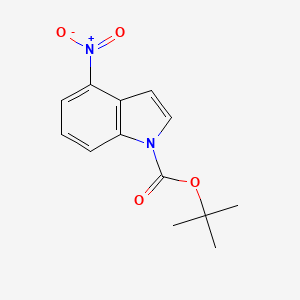
1-Boc-4-nitroindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-4-nitroindole is a chemical compound that is part of the oxindole family, which are heterocyclic compounds containing an indole ring system substituted at the 3-position. Oxindoles and their derivatives, such as 1-Boc-4-nitroindole, are of significant interest due to their presence in a wide array of natural and biologically active molecules .
Synthesis Analysis
The synthesis of nitroindole derivatives can be achieved through various methods. One approach involves the reaction of enolizable ketones with m-nitroaniline in the presence of a strong base, leading to the formation of 4- and 6-substituted nitroindoles . Another method described the preparation of N-Boc 4-nitropiperidine, which, while not directly 1-Boc-4-nitroindole, showcases the utility of Boc-protected amines in synthetic chemistry . Additionally, the synthesis of ethyl nitroindole-2-carboxylates and their transformation into 1,3,4-oxadiazolyl nitroindoles has been reported, indicating the versatility of nitroindole derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structure of 1-Boc-4-nitroindole is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and a nitro group on the indole ring. The Boc group is commonly used in organic synthesis to protect amines due to its stability and ease of removal under acidic conditions . The nitro group is an electron-withdrawing substituent that can influence the reactivity of the indole ring and is often involved in further chemical transformations .
Chemical Reactions Analysis
Nitroindoles can participate in various chemical reactions. For instance, they can undergo catalytic asymmetric 1,4-additions to nitroalkenes to produce chiral building blocks with high diastereo- and enantioselectivity . Nitroindoles are also substrates in the nitro-Mannich reaction, which can construct chiral quaternary aminocarbon centers at the C3 position of oxindoles . These reactions highlight the importance of nitroindoles in the asymmetric synthesis of biologically relevant compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Boc-4-nitroindole are influenced by its functional groups. The Boc group increases the steric bulk and provides protection for the nitrogen atom, which can be beneficial in various synthetic applications . The nitro group contributes to the acidity of the hydrogen atoms adjacent to it and can participate in electrophilic substitution reactions . While the specific physical properties of 1-Boc-4-nitroindole are not detailed in the provided papers, similar compounds exhibit properties that make them suitable for use in organic synthesis and potential applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
Synthesis of Nitroindoles
1-Boc-4-nitroindole is instrumental in the synthesis of 2-nitroindoles, a class of compounds with various applications in medicinal chemistry. Jiang and Gribble (2002) described a method involving the C-2 lithiation of N-Boc-indoles, followed by reaction with dinitrogen tetroxide, yielding 2-nitroindoles with significant yields. This process underscores the utility of 1-Boc-4-nitroindole in generating nitroindole derivatives through efficient synthetic pathways (Jiang & Gribble, 2002).
Photolabile Precursors
1-Boc-4-nitroindole derivatives, particularly 1-acyl-7-nitroindolines, have found use as photolabile precursors for the release of carboxylic acids. Research by Papageorgiou and Corrie (2000) highlighted their application in the controlled release of neuroactive amino acids, with modifications at the 4-position affecting the efficiency of photolysis. This capability is crucial for studies requiring precise spatial and temporal control of biochemical interactions (Papageorgiou & Corrie, 2000).
Rapid Release of Neuroactive Amino Acids
The modification of 1-Boc-4-nitroindole to create 1-acyl-7-nitroindolines with benzophenone antenna-sensitized precursors has significantly enhanced the rapid release of L-glutamate. This development by Papageorgiou, Ogden, and Corrie (2004) is pivotal for biological experiments, demonstrating the compound's role in enabling quick and efficient delivery of neuroactive substances in neuronal studies (Papageorgiou, Ogden, & Corrie, 2004).
Development of Polymeric Materials
1-Boc-4-nitroindole is also a precursor in the synthesis of polymeric materials. Xu et al. (2005) discussed the electrosynthesis of high-quality poly (5-nitroindole) films, indicating the potential of nitroindole derivatives in creating conductive polymers with applications ranging from electronics to materials science. This research underscores the versatility of 1-Boc-4-nitroindole in contributing to the advancement of polymeric materials with specific electronic properties (Xu et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 4-nitroindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-13(2,3)19-12(16)14-8-7-9-10(14)5-4-6-11(9)15(17)18/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMLUDGMHPZXGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649567 |
Source


|
| Record name | tert-Butyl 4-nitro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-nitroindole | |
CAS RN |
913836-24-5 |
Source


|
| Record name | tert-Butyl 4-nitro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

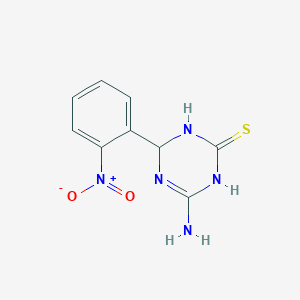

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)
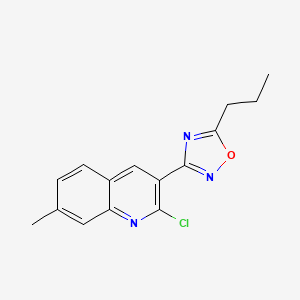





![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)
![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)
![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)
